molecular formula C21H20N6O2 B2383490 3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034502-59-3

3-((1-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2383490
CAS RN: 2034502-59-3
M. Wt: 388.431
InChI Key: IPWUWFGQFBFVCH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization

Research has been dedicated to the synthesis and characterization of compounds with similar structural features, emphasizing the development of new synthetic methods for pyridines, pyrazines, and related heterocycles. For example, studies have explored the synthesis of pyridine and fused pyridine derivatives, demonstrating the versatility of these compounds in the creation of a wide range of heterocyclic compounds with potential biological activities (Al-Issa, 2012), (Elgemeie et al., 2017).

Antimicrobial and Anticancer Activities

Several studies have evaluated the antimicrobial and anticancer activities of novel compounds. Compounds synthesized from similar structures have shown promising antibacterial, antifungal, and antitumor activities. For instance, a study on the synthesis, characterization, and antimicrobial evaluation of novel pyridones highlighted their potential as antimicrobial agents, indicating a broader scope for the application of these compounds in medicinal chemistry (Elgemeie et al., 2017).

Molecular Docking and Biological Screening

Research has also extended to molecular docking and in vitro screening to assess the biological activities of newly synthesized compounds. These studies aim to identify potential applications in drug discovery by evaluating the binding affinities and activities of compounds against various biological targets. For instance, studies on the synthesis and in vitro screening of triazolopyridine derivatives have contributed to understanding the molecular basis of their activities, paving the way for the development of novel therapeutic agents (Flefel et al., 2018).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole makes it a promising area for future research .

properties

IUPAC Name

3-[1-[4-(imidazol-1-ylmethyl)benzoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c22-12-19-20(25-8-7-24-19)29-18-2-1-10-27(14-18)21(28)17-5-3-16(4-6-17)13-26-11-9-23-15-26/h3-9,11,15,18H,1-2,10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWUWFGQFBFVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CN=C4C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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